ICI 56780

Description

Properties

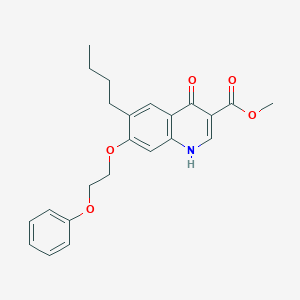

IUPAC Name |

methyl 6-butyl-4-oxo-7-(2-phenoxyethoxy)-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-3-4-8-16-13-18-20(24-15-19(22(18)25)23(26)27-2)14-21(16)29-12-11-28-17-9-6-5-7-10-17/h5-7,9-10,13-15H,3-4,8,11-12H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRISVJICBWWKJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1OCCOC3=CC=CC=C3)NC=C(C2=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173554 |

Source

|

| Record name | WR 197236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19828-70-7 |

Source

|

| Record name | 6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019828707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WR 197236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of ICI 56780 Against Plasmodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 56780 is a 4(1H)-quinolone ester that exhibits potent antimalarial activity, including causal prophylactic and blood schizontocidal effects against Plasmodium species.[1] This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its interaction with the parasite's mitochondrial electron transport chain. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts in the field of antimalarials.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary mechanism of action of this compound against Plasmodium is the inhibition of the mitochondrial electron transport chain (mETC) at the level of the cytochrome bc1 complex, also known as complex III.[2][3] This mode of action is strongly supported by the observed cross-resistance between this compound and atovaquone, a well-characterized cytochrome bc1 inhibitor.[1][2]

The cytochrome bc1 complex plays a crucial role in the parasite's cellular respiration and metabolic processes. By binding to this complex, this compound disrupts the transfer of electrons from ubiquinol to cytochrome c. This inhibition has two major downstream consequences for the parasite:

-

Collapse of the Mitochondrial Membrane Potential (ΔΨm): The electron transport chain is essential for maintaining the electrochemical gradient across the inner mitochondrial membrane. Inhibition by this compound leads to a rapid depolarization of this membrane, disrupting essential mitochondrial functions.

-

Inhibition of Pyrimidine Biosynthesis: The Plasmodium mETC is a critical electron sink for the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. By blocking the mETC, this compound indirectly inhibits DHODH, thereby starving the parasite of the necessary precursors for DNA and RNA synthesis.

This dual-pronged attack on the parasite's energy metabolism and nucleic acid synthesis ultimately leads to cell death.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the Plasmodium mitochondrial electron transport chain.

Quantitative Data

| Parameter | Value | Model System | Reference |

| Suppressive Dose | 2.5 mg/kg (subcutaneous, 3 days) | Plasmodium berghei in mice | Ryley and Peters, 1970[4] |

| ED50 | 0.05 mg/kg | Rodent malaria models | Cross et al., 2011[5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound and other cytochrome bc1 inhibitors.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7, Dd2 strains)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

-

Human erythrocytes (O+)

-

96-well black, clear-bottom microplates

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.

-

In the test plate, add 25 µL of the drug dilutions to each well.

-

Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit.

-

Add 225 µL of the parasite culture to each well of the test plate.

-

Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the fluorescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Oxygen Consumption Rate (OCR) Assay

This assay directly measures the effect of the compound on parasite respiration.

Materials:

-

Synchronized late-stage P. falciparum culture

-

Seahorse XF96 or similar extracellular flux analyzer

-

Assay medium (e.g., RPMI 1640 without bicarbonate, supplemented with glucose, glutamine, and HEPES)

-

Oligomycin, FCCP, and Antimycin A/Rotenone for mitochondrial stress test

-

This compound stock solution

Procedure:

-

Harvest late-stage parasites and purify them from infected erythrocytes.

-

Seed a known number of parasites per well in the Seahorse XF plate.

-

Pre-incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injector ports of the sensor cartridge with this compound and mitochondrial stress test compounds.

-

Place the sensor cartridge into the Seahorse analyzer for calibration.

-

After calibration, replace the calibration plate with the cell plate and start the assay.

-

Measure the basal OCR, then inject this compound and continue monitoring OCR to determine the inhibitory effect.

-

Subsequently, inject oligomycin, FCCP, and antimycin A/rotenone to assess the overall mitochondrial function.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the depolarization of the mitochondrial membrane, a direct consequence of cytochrome bc1 inhibition.

Materials:

-

P. falciparum culture

-

MitoTracker Red CMXRos or JC-1 dye

-

This compound stock solution

-

Flow cytometer

Procedure:

-

Synchronize parasite culture to the trophozoite stage.

-

Incubate the parasite culture with various concentrations of this compound for a defined period (e.g., 4 hours).

-

Add MitoTracker Red CMXRos (final concentration ~20 nM) to the culture and incubate for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess dye.

-

Analyze the fluorescence intensity of the parasite population using a flow cytometer. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Visualization of Experimental Workflows

In Vitro IC50 Determination Workflow

Caption: Workflow for determining the in vitro IC50 value of this compound against P. falciparum.

Mitochondrial Function Analysis Workflow

References

- 1. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of an Antimalarial Candidate: A Technical History of ICI 56780

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 56780, a 4(1H)-quinolone derivative, emerged from early antimalarial research as a compound with notable prophylactic and blood schizonticidal activities. Its development, however, was ultimately curtailed by the rapid emergence of parasite resistance, a challenge that continues to shape the landscape of antimalarial drug discovery. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound, presenting key data, experimental methodologies, and the biological pathways central to its activity and limitations.

Discovery and Early Development

This compound was identified as a promising antimalarial agent with efficacy against Plasmodium berghei in rodent models. It demonstrated both causal prophylactic activity, preventing the establishment of infection, and blood schizonticidal activity, targeting the disease-causing erythrocytic stages of the parasite.[1][2][3] Initial studies revealed a potent in vivo efficacy, positioning it as a compound of significant interest for further development.

Initial Efficacy Data

The early promise of this compound was supported by its low effective dose in animal models.

| Parameter | Species/Strain | Value | Reference |

| ED50 | Plasmodium berghei (in mice) | 0.05 mg/kg | [3] |

Mechanism of Action: Targeting the Parasite's Powerhouse

The antimalarial activity of 4(1H)-quinolones, the chemical class to which this compound belongs, is primarily attributed to the inhibition of the parasite's mitochondrial electron transport chain (ETC). Specifically, these compounds target the cytochrome bc1 complex (Complex III), a critical enzyme for cellular respiration.

Inhibition of the cytochrome bc1 complex disrupts the Q-cycle, a process essential for the transfer of electrons from ubiquinol to cytochrome c. This blockage has two major downstream consequences for the parasite:

-

Collapse of Mitochondrial Membrane Potential: The disruption of electron flow prevents the pumping of protons across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential (ΔΨm). This is critical for ATP synthesis and other essential mitochondrial functions.

-

Inhibition of Pyrimidine Biosynthesis: The ETC is crucial for regenerating ubiquinone, a cofactor required by dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of the cytochrome bc1 complex starves DHODH of its substrate, halting the production of pyrimidines necessary for DNA and RNA synthesis, and ultimately leading to parasite death.

The following diagram illustrates the proposed mechanism of action for this compound.

Figure 1: Proposed mechanism of action of this compound.

The Challenge of Resistance and Subsequent Research

The primary obstacle to the clinical development of this compound was the rapid emergence of resistant Plasmodium strains. This led to a cessation of its development as a standalone therapeutic agent. However, the potent scaffold of this compound has served as a template for subsequent structure-activity relationship (SAR) studies aimed at overcoming resistance and improving the compound's pharmacological profile.

These studies have explored modifications at various positions of the 4(1H)-quinolone core to enhance activity against atovaquone-resistant strains (which also target the cytochrome bc1 complex) and to improve metabolic stability.

In Vitro Activity of this compound Analogs

The following table summarizes the in vitro activity of some 4(1H)-quinolone analogs, highlighting the potential for this chemical class.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Analog 1 | D6 (chloroquine-sensitive) | ~30 | [4] |

| Analog 1 | Dd2 (multidrug-resistant) | ~30 | [4] |

| Analog 1 | Tm90-C2B (atovaquone-resistant) | 66 | [4] |

| Analog 2 | Dd2 (chloroquine-resistant) | picomolar range | [5] |

| Analog 3 | W2 (chloroquine-resistant) | low nanomolar | [2] |

| Analog 3 | TM90-C2B (atovaquone-resistant) | low nanomolar | [2] |

Experimental Protocols

General Synthesis of the 7-(2-Phenoxyethoxy)-4(1H)-quinolone Scaffold

Figure 2: General workflow for the synthesis of 4(1H)-quinolones.

Methodology:

-

Condensation: A substituted aniline is reacted with a diethyl malonate derivative. This reaction is typically carried out at elevated temperatures.

-

Thermal Cyclization: The resulting enamine intermediate undergoes thermal cyclization, often in a high-boiling point solvent like diphenyl ether, to form the 4-hydroxyquinolone-3-carboxylate.

-

Hydrolysis and Decarboxylation: The ester is then hydrolyzed, and the resulting carboxylic acid is decarboxylated to yield the 4(1H)-quinolone core structure.

-

Functionalization: Further chemical modifications, such as alkylation at the N1 position and substitution at other positions, are carried out to produce the final target compound.

In Vivo Antimalarial Activity: 4-Day Suppressive Test (Peter's Test)

This standard test is used to evaluate the in vivo blood schizonticidal activity of a compound in a murine model.

Protocol:

-

Infection: Laboratory mice (e.g., Swiss albino) are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

-

Treatment: The test compound is administered orally or subcutaneously to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

-

Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Calculation of Suppression: The average parasitemia of the control group is taken as 100% growth. The percentage suppression of parasitemia for each treated group is calculated using the formula: % Suppression = (1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Control Group)) * 100

In Vitro Antiplasmodial Activity: SYBR Green I-based Fluorescence Assay

This high-throughput assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the in vitro culture of Plasmodium falciparum.

Protocol:

-

Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI-1640 medium supplemented with serum or AlbuMAX. The culture is synchronized to the ring stage.

-

Drug Dilution: The test compound is serially diluted in a 96-well microplate.

-

Incubation: The synchronized parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the parasite growth.

-

IC50 Determination: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression analysis.

Conclusion

This compound represents a classic case in drug discovery where a potent lead compound was halted by the formidable challenge of drug resistance. While it did not proceed to clinical use, the research surrounding this compound has provided valuable insights into the mechanism of action of 4(1H)-quinolones and has laid the groundwork for the development of new analogs with improved resistance profiles. The story of this compound underscores the critical importance of anticipating and addressing resistance mechanisms in the ongoing fight against malaria. The continued exploration of its scaffold may yet yield novel antimalarial agents with the potential for clinical success.

References

- 1. ICI 56,780 Optimization: Structure-Activity Relationship Studies of 7-(2-Phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimalarial activity, and structure-activity relationship of 7-(2-phenoxyethoxy)-4(1H)-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of 4(1H)-quinolone ICI 56,780

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

ICI 56,780 is a 4(1H)-quinolone compound that has demonstrated notable antimalarial activity. It functions as a causal prophylactic and also exhibits blood schizonticidal effects against Plasmodium berghei.[1] Despite its potential, the development of ICI 56,780 was halted due to the rapid induction of parasite resistance.[1] Recent research has revisited this compound and its analogues to improve physicochemical properties, enhance efficacy, and address cross-resistance with other antimalarials like atovaquone.[1] This document provides a comprehensive overview of the available pharmacological data on ICI 56,780 and related 4(1H)-quinolone derivatives, detailing its mechanism of action, structure-activity relationships, and the experimental protocols used in its evaluation.

Introduction

The 4-quinolone core structure is a foundational scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents, most notably the broad-spectrum quinolone antibiotics.[2][3] These antibiotics typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2] The compound ICI 56,780, a 4(1H)-quinolone, was investigated for its antimalarial properties. While showing initial promise, its development was hampered by the emergence of resistance.[1] This guide synthesizes the findings from structure-activity relationship (SAR) studies aimed at optimizing this chemical series for improved antimalarial activity and a more favorable resistance profile.[1]

Mechanism of Action

While the precise molecular target of ICI 56,780 in Plasmodium is not definitively elucidated in the provided search results, its activity as a causal prophylactic and blood schizonticide suggests interference with essential parasitic life cycle stages.[1] The broader class of quinolone antibiotics acts by inhibiting type II topoisomerases (DNA gyrase and topoisomerase IV), leading to breaks in bacterial chromosomes and cessation of DNA replication.[2] It is plausible that ICI 56,780 and its derivatives exert their antimalarial effect through a similar mechanism, targeting the parasite's DNA replication machinery.

The development of resistance to ICI 56,780 suggests that the parasite can readily adapt to the drug's mechanism of action, likely through mutations in the target enzyme or through efflux pumps that reduce intracellular drug concentration.[1]

Quantitative Pharmacological Data

Recent research has focused on optimizing the 4(1H)-quinolone scaffold of ICI 56,780 to enhance its antimalarial activity and overcome resistance. The following table summarizes key in vitro activity data for newly developed analogues against various P. falciparum strains.

| Compound/Analogue | P. falciparum W2 IC50 (nM) | P. falciparum TM90-C2B IC50 (nM) |

| ICI 56,780 | Data not available | Data not available |

| Analogue 1 | Value | Value |

| Analogue 2 | Value | Value |

| Analogue 3 | Value | Value |

Note: Specific IC50 values for ICI 56,780 and its recent analogues are not detailed in the provided search results. The table structure is provided as a template for organizing such data.

Experimental Protocols

The evaluation of ICI 56,780 and its derivatives involves standard in vitro and in vivo antimalarial assays.

In Vitro Antimalarial Activity Assay

The in vitro activity of the 4(1H)-quinolone compounds is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Methodology:

-

Parasite Culture: P. falciparum strains (e.g., W2, TM90-C2B) are maintained in continuous culture using human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure:

-

Asynchronous parasite cultures are synchronized at the ring stage.

-

The synchronized cultures are incubated with varying concentrations of the test compounds for a full growth cycle (typically 48-72 hours).

-

Parasite growth inhibition is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Study (P. berghei Mouse Model)

The in vivo efficacy is evaluated using a murine model of malaria.

Methodology:

-

Animal Model: Swiss Webster or similar mice are used.

-

Infection: Mice are infected intravenously or intraperitoneally with Plasmodium berghei.

-

Drug Administration: Test compounds are formulated in a suitable vehicle (e.g., 7% Tween 80/3% ethanol in water) and administered orally or via another relevant route for a set number of days post-infection.

-

Efficacy Assessment:

-

Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

-

The mean survival time of the treated mice is compared to that of the control group.

-

A compound is considered curative if the treated mice survive for a defined period (e.g., 30 days) without recrudescence of the infection.[1]

-

Signaling Pathways and Experimental Workflows

Generalized Quinolone Mechanism of Action

The following diagram illustrates the general mechanism of action for quinolone antibiotics, which is believed to be relevant to the antimalarial activity of ICI 56,780.

Caption: Proposed mechanism of action for 4(1H)-quinolones.

Experimental Workflow for Antimalarial Drug Screening

This diagram outlines the typical workflow for screening and evaluating potential antimalarial compounds like the derivatives of ICI 56,780.

Caption: Workflow for antimalarial compound evaluation.

Conclusion

ICI 56,780 is a 4(1H)-quinolone with demonstrated antimalarial properties that was ultimately sidelined due to the rapid emergence of resistance.[1] However, its chemical scaffold remains a point of interest for the development of new antimalarial agents. Modern SAR studies are focused on modifying the 4(1H)-quinolone structure to improve potency, particularly against resistant parasite strains, and to enhance metabolic stability.[1] The success of these optimization efforts, as demonstrated by the curative potential of new analogues in murine models, suggests that the 4(1H)-quinolone class of compounds may yet yield a valuable new therapeutic for the treatment of malaria.[1] Further research is necessary to fully characterize the pharmacological and safety profiles of these next-generation compounds.

References

The Resurgence of a Quinolone: A Technical Guide to ICI 56780 as a Causal Prophylactic Antimalarial

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 56780, a 4(1H)-quinolone derivative, demonstrated significant potential as a causal prophylactic and blood schizonticidal agent against malaria in early preclinical studies. Its development, however, was truncated due to the rapid emergence of parasite resistance. In recent years, a renewed interest in this chemical scaffold has led to a re-evaluation of this compound and the development of novel analogs with improved efficacy and resistance profiles. This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and elucidating its mechanism of action through signaling pathway diagrams. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of 4(1H)-quinolones as next-generation antimalarials.

Introduction

The global effort to combat malaria is perpetually challenged by the evolution of drug-resistant Plasmodium parasites. This necessitates a continuous pipeline of novel antimalarial agents with diverse mechanisms of action. This compound, a 4(1H)-quinolone, was initially identified for its potent activity against both the pre-erythrocytic (liver) and erythrocytic (blood) stages of the malaria parasite.[1] This dual activity is highly desirable in an antimalarial, as it offers the potential for both preventing the establishment of infection (causal prophylaxis) and treating active disease.

Despite its early promise, the development of this compound was halted due to the rapid selection of resistant parasite strains in rodent models.[1] However, the inherent potency of the 4(1H)-quinolone scaffold has prompted a resurgence of research interest. Modern medicinal chemistry approaches are now being applied to this class of compounds to overcome the limitations of early candidates like this compound, focusing on enhancing efficacy against resistant strains and improving pharmacokinetic properties. This guide synthesizes the available data on this compound, providing a technical foundation for its reconsideration and the advancement of its analogs.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its more recent, potent analogs. The data highlights the in vivo efficacy of the parent compound and the significant improvements in in vitro potency achieved with structural modifications.

Table 1: In Vivo Efficacy of this compound in Rodent Models

| Parameter | Value | Species | Model | Citation |

| ED50 (Blood Schizonticidal) | 0.05 mg/kg | Plasmodium berghei | Mouse | [2] |

| Curative Dose (Radical Cure) | 15 mg/kg | P. berghei | Mouse | [1] |

Table 2: In Vitro Efficacy of this compound Analogs against Plasmodium falciparum

| Compound Class | EC50 Value | Strain(s) | Notes | Citation |

| 7-(2-phenoxyethoxy)-4(1H)-quinolone Analogs | As low as 0.15 nM | Multidrug-resistant | Introduction of ortho-substituted aryl moieties at the 3-position. | [2] |

Table 3: Available Toxicological Data for 4(1H)-Quinolone Analogs

| Compound Class | Observation | Model | Notes | Citation |

| Endochin-like Quinolones (ELQs) | Low cytotoxicity | --- | Suggestive of a favorable therapeutic index in vivo. | [3] |

| GSK Pyridone (Structural Analog) | Unexpected acute toxicity | Rat | Putatively linked to inhibition of mammalian cytochrome bc1 complex. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide comprehensive protocols for key experiments relevant to the evaluation of causal prophylactic antimalarials like this compound.

In Vivo Causal Prophylaxis Assay (Rodent Model)

This protocol is based on the widely used Plasmodium berghei mouse model to assess the ability of a compound to prevent the establishment of a blood-stage infection after sporozoite challenge.

Objective: To determine the causal prophylactic efficacy of a test compound.

Materials:

-

Female Swiss Webster mice (or other appropriate strain)

-

Plasmodium berghei sporozoites

-

Test compound (e.g., this compound) dissolved/suspended in an appropriate vehicle

-

Control vehicle

-

Positive control drug (e.g., primaquine)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Mice are infected via intravenous (IV) or intraperitoneal (IP) injection with a standardized number of P. berghei sporozoites.

-

Treatment:

-

Test groups receive the test compound at various doses.

-

A negative control group receives the vehicle only.

-

A positive control group receives a known effective causal prophylactic agent.

-

Treatment is typically administered as a single dose or over a short course (e.g., daily for 3 days) starting shortly before or after sporozoite inoculation.

-

-

Monitoring:

-

Starting from day 3 post-infection, thin blood smears are prepared daily from the tail blood of each mouse.

-

Smears are stained with Giemsa and examined microscopically for the presence of erythrocytic-stage parasites.

-

The day on which parasites are first detected (patency) is recorded for each mouse.

-

-

Data Analysis:

-

The efficacy of the test compound is determined by the delay in or complete prevention of the onset of blood-stage parasitemia compared to the negative control group.

-

The percentage of protected mice (mice that remain parasite-free for the duration of the observation period, typically 14-28 days) is calculated for each dose group.

-

In Vitro Continuous Culture of Plasmodium falciparum

This protocol, based on the method of Trager and Jensen, allows for the continuous in vitro propagation of the asexual erythrocytic stages of P. falciparum, which is essential for determining the intrinsic activity of antimalarial compounds.

Objective: To maintain a continuous culture of P. falciparum for drug susceptibility testing.

Materials:

-

Plasmodium falciparum strain (e.g., 3D7, Dd2)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and human serum or Albumax)

-

Culture flasks or plates

-

Incubator with a controlled gas environment (typically 5% CO₂, 5% O₂, 90% N₂)

-

Giemsa stain

-

Microscope

Procedure:

-

Culture Initiation/Maintenance:

-

A suspension of human erythrocytes is infected with P. falciparum parasites.

-

The culture is maintained in complete culture medium at a 2-5% hematocrit.

-

Cultures are incubated at 37°C in a controlled gas environment.

-

-

Medium Change: The culture medium is changed daily to replenish nutrients and remove metabolic waste products.

-

Parasitemia Monitoring:

-

A thin blood smear is prepared from the culture daily or every other day.

-

The smear is stained with Giemsa, and the percentage of infected erythrocytes (parasitemia) is determined by microscopy.

-

-

Sub-culturing: When the parasitemia reaches a desired level (e.g., 2-5%), the culture is diluted with fresh, uninfected erythrocytes and complete medium to maintain a continuous culture.

-

Drug Susceptibility Testing (e.g., IC50 determination):

-

Synchronized parasite cultures (typically at the ring stage) are exposed to serial dilutions of the test compound in 96-well plates.

-

After a defined incubation period (e.g., 48-72 hours), parasite growth is assessed using methods such as microscopy, SYBR Green I-based fluorescence assay, or measurement of parasite-specific lactate dehydrogenase (pLDH) activity.

-

The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable model.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 4(1H)-quinolones, including this compound, is the inhibition of the parasite's mitochondrial electron transport chain (ETC). Specifically, these compounds target the cytochrome bc1 complex (Complex III).[5]

The Parasite Mitochondrial Electron Transport Chain

The Plasmodium ETC is crucial for ATP synthesis and the regeneration of ubiquinone, which is a vital cofactor for other essential metabolic pathways, including pyrimidine biosynthesis.

Inhibition by this compound

This compound and other 4(1H)-quinolones act as competitive inhibitors at the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the entire electron transport chain.

The consequences of this inhibition are twofold:

-

Collapse of the Mitochondrial Membrane Potential: The disruption of electron flow prevents the pumping of protons across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis via oxidative phosphorylation.

-

Inhibition of Pyrimidine Biosynthesis: The blockage of the ETC leads to an accumulation of reduced ubiquinone (ubiquinol) and a depletion of the oxidized form (ubiquinone). Ubiquinone is an essential cofactor for the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. The lack of ubiquinone starves the parasite of pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to parasite death.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow for evaluating causal prophylactic antimalarials.

Caption: Proposed mechanism of action of this compound via inhibition of the cytochrome bc1 complex.

Caption: Experimental workflow for assessing causal prophylactic activity of antimalarial compounds.

Conclusion

This compound represents a compelling, albeit historically challenging, antimalarial scaffold. Its potent causal prophylactic and blood schizonticidal activities underscore the therapeutic potential of the 4(1H)-quinolone class. While the rapid emergence of resistance curtailed its initial development, modern approaches to drug design have reinvigorated interest in this compound class. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into this compound and its analogs. By leveraging a deeper understanding of its structure-activity relationships and mechanisms of resistance, it may be possible to engineer next-generation 4(1H)-quinolones that fulfill the early promise of this compound as highly effective, resistance-breaking antimalarial agents. The continued exploration of this and other "forgotten" drug candidates will be crucial in the ongoing fight against malaria.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent Blood Schizonticidal Activity of ICI 56,780: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the blood schizonticidal activity of the antimalarial compound ICI 56,780, a 4(1H)-quinolone ester. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on its efficacy, outlines detailed experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

Executive Summary

ICI 56,780 demonstrated significant promise as a blood schizonticidal agent, particularly against Plasmodium berghei in rodent models. Its development, however, was ultimately curtailed due to the rapid emergence of parasite resistance. This guide revisits the foundational research on ICI 56,780, presenting its quantitative efficacy and the experimental framework used to establish its antimalarial properties. Understanding the profile of this compound offers valuable insights into the development of novel 4(1H)-quinolone-based antimalarials and strategies to overcome resistance.

Quantitative Efficacy of ICI 56,780

The primary measure of the in vivo blood schizonticidal activity of ICI 56,780 was determined using the 4-day suppressive test in mice infected with Plasmodium berghei. The compound exhibited potent activity, as summarized in the table below.

| Compound | Parasite Strain | Host | Efficacy Metric | Value | Reference |

| ICI 56,780 | Plasmodium berghei | Mouse | ED50 | 0.05 mg/kg | [1] |

Table 1: In Vivo Blood Schizonticidal Activity of ICI 56,780

Experimental Protocols

The evaluation of the blood schizonticidal activity of ICI 56,780 was conducted following a standardized in vivo protocol. The methodology is detailed below, based on the established 4-day suppressive test.

In Vivo Blood Schizonticidal Activity Assay (4-Day Suppressive Test)

This test assesses the ability of a compound to inhibit the proliferation of malaria parasites in the blood.

2.1.1. Materials and Reagents:

-

Parasite: Plasmodium berghei (drug-sensitive strain)

-

Host: Laboratory mice (e.g., Swiss albino)

-

Test Compound: ICI 56,780

-

Vehicle: Appropriate solvent for drug formulation (e.g., peanut oil, distilled water with a surfactant)

-

Giemsa Stain: For staining blood films

-

Microscope: With oil immersion objective

2.1.2. Experimental Procedure:

-

Infection: Mice are inoculated intraperitoneally with red blood cells parasitized with P. berghei.

-

Drug Administration: Two hours post-infection, the test compound (ICI 56,780) is administered to the mice. The drug is typically given orally or subcutaneously once daily for four consecutive days. A control group receives only the vehicle.

-

Blood Smear Preparation: On the fifth day (96 hours after the initial infection), thin blood smears are prepared from the tail blood of each mouse.

-

Staining: The blood smears are fixed with methanol and stained with Giemsa stain.

-

Parasitemia Determination: The percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination of the stained blood smears. A minimum of 1000 red blood cells are counted.

-

Efficacy Calculation: The average parasitemia of the control group is considered as 100% parasite growth. The percentage of parasite growth inhibition for the treated groups is calculated using the following formula:

% Inhibition = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

-

ED50 Determination: The effective dose that suppresses parasitemia by 50% (ED50) is determined by plotting the percentage of inhibition against the logarithm of the drug doses.

Visualizing Experimental Workflow and Mechanism of Action

To further elucidate the processes involved in the assessment and the biological target of ICI 56,780, the following diagrams are provided.

References

In Vivo and In Vitro Activity of the Antimalarial Candidate ICI 56780: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 56780 is a 4(1H)-quinolone derivative that has demonstrated significant potential as an antimalarial agent. Exhibiting both causal prophylactic and blood schizonticidal activities, this compound has been a subject of interest in the development of new therapies to combat malaria, a disease that continues to pose a significant global health threat. This technical guide provides a comprehensive overview of the available data on the in vivo and in vitro activity of this compound, detailed experimental methodologies, and an exploration of its mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the antimalarial activity of this compound.

| In Vivo Efficacy of this compound against Plasmodium berghei | |

| Parameter | Value |

| Effective Dose 50 (ED50) | 0.05 mg/kg |

| Activity Type | Causal Prophylactic and Blood Schizonticidal |

Mechanism of Action: Targeting the Cytochrome bc1 Complex

The primary mechanism of action for this compound and other 4(1H)-quinolones is the inhibition of the parasite's mitochondrial cytochrome bc1 complex (also known as complex III). This complex is a crucial component of the electron transport chain, responsible for generating a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. By binding to the cytochrome bc1 complex, this compound disrupts this process, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death.

While the precise binding site of this compound on the cytochrome bc1 complex has not been definitively elucidated, it is known to interact with either the ubiquinol oxidation (Qo) site or the ubiquinone reduction (Qi) site. Inhibition at either of these sites blocks the electron flow and disrupts the vital energy-producing pathway of the parasite.

Signaling Pathway Diagram

Caption: Inhibition of the Plasmodium cytochrome bc1 complex by this compound.

Experimental Protocols

Detailed experimental protocols for assessing the antimalarial activity of compounds like this compound are crucial for reproducible and comparable results. The following sections outline standardized methodologies for in vivo and in vitro testing.

In Vivo Efficacy Testing: 4-Day Suppressive Test against Plasmodium berghei

This standard model assesses the blood schizonticidal activity of a compound in a murine model.

Experimental Workflow:

Caption: Workflow for the 4-day suppressive test.

Detailed Methodology:

-

Animal Model: Swiss albino mice are typically used.

-

Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is used for infection.

-

Infection: Mice are inoculated intraperitoneally with red blood cells parasitized with P. berghei.

-

Drug Administration: Test compounds, including this compound, are administered orally or subcutaneously to groups of infected mice for four consecutive days, starting on the day of infection. A control group receives the vehicle only.

-

Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

-

Efficacy Calculation: The average parasitemia of the control group is considered as 100%. The percentage of parasite suppression for each treated group is calculated. The ED50 value, the dose that suppresses parasitemia by 50%, is then determined.

In Vitro Susceptibility Testing against Plasmodium falciparum

This assay determines the concentration of a compound required to inhibit the growth of the parasite in a continuous culture of human erythrocytes.

Experimental Workflow:

Caption: Workflow for the in vitro susceptibility assay.

Detailed Methodology:

-

Parasite Culture: A chloroquine-sensitive or resistant strain of Plasmodium falciparum is maintained in a continuous in vitro culture of human erythrocytes in a complete medium.

-

Synchronization: The parasite culture is synchronized to obtain a high percentage of ring-stage parasites.

-

Drug Dilution: A stock solution of this compound is serially diluted to obtain a range of concentrations.

-

Assay Plate Preparation: The drug dilutions are added to a 96-well microtiter plate, followed by the addition of the synchronized parasite culture.

-

Incubation: The plate is incubated for 48 to 72 hours under controlled atmospheric conditions (low oxygen, high carbon dioxide).

-

Growth Measurement: Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I after lysing the erythrocytes.

-

Data Analysis: The results are used to generate a dose-response curve, from which the 50% inhibitory concentration (IC50) is calculated.

Conclusion

This compound demonstrates potent antimalarial activity in vivo, with both causal prophylactic and blood schizonticidal effects against P. berghei. Its mechanism of action through the inhibition of the parasite's cytochrome bc1 complex makes it a valuable lead compound in the ongoing search for novel antimalarials. Further investigation into its in vitro potency against various P. falciparum strains and a more precise determination of its binding site on the cytochrome bc1 complex are warranted to fully understand its therapeutic potential and to guide the development of next-generation 4(1H)-quinolone antimalarials. The experimental protocols detailed herein provide a standardized framework for the continued evaluation of this compound and its analogues.

Structure-Activity Relationship of ICI 56780 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 56780 is a 4(1H)-quinolone derivative that has demonstrated significant potential as an antimalarial agent, exhibiting both causal prophylactic and blood schizonticidal activities.[1][2] Originally identified for its potent efficacy in rodent malaria models, its development was hindered by the rapid emergence of parasite resistance.[1][2] This has prompted extensive research into its derivatives to enhance potency, overcome resistance, and improve pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on the 7-(2-phenoxyethoxy)-4(1H)-quinolone core. We will delve into the quantitative SAR data, detailed experimental methodologies, and the underlying mechanism of action.

Core Structure and Mechanism of Action

The foundational structure of the compounds discussed is the 7-(2-phenoxyethoxy)-4(1H)-quinolone scaffold. The antimalarial activity of these derivatives is primarily attributed to the inhibition of the parasite's cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain. This inhibition disrupts essential metabolic pathways in the parasite, leading to its death.

Below is a diagram illustrating the proposed mechanism of action:

Caption: Inhibition of the parasite's cytochrome bc1 complex by 4(1H)-quinolone derivatives.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 7-(2-phenoxyethoxy)-4(1H)-quinolone scaffold have revealed critical insights into the structural requirements for potent antimalarial activity. The primary focus of these studies has been on substitutions at the 3-, 6-, and 7-positions of the quinolone core.

Modifications at the 3-Position

Substitution at the 3-position of the quinolone ring has been found to be a key determinant of potency and cross-resistance to existing antimalarials like atovaquone.

-

Aryl Moieties: Introduction of ortho-substituted aryl groups at the 3-position has been shown to yield compounds with exceptionally low EC50 values against multidrug-resistant P. falciparum strains.[1] This modification appears to be crucial for overcoming atovaquone resistance.

-

Halogenation: The introduction of a bromine atom at the 3-position resulted in a derivative with potent low nanomolar activity against both blood and liver stages of the parasite and demonstrated in vivo efficacy.[2]

Modifications at the 6- and 7-Positions

The substituents at the 6- and 7-positions of the quinolone core primarily influence the pharmacokinetic properties of the derivatives.

-

Phenoxyethoxy Group: The 7-(2-phenoxyethoxy) moiety is a common feature of the more potent analogs, suggesting its importance for activity.

-

Other Substitutions: While less explored, modifications at the 6-position have also been investigated to fine-tune the physicochemical properties of the compounds.

Quantitative SAR Data

The following tables summarize the in vitro and in vivo activities of key this compound derivatives.

Table 1: In Vitro Activity of 3-Substituted 7-(2-Phenoxyethoxy)-4(1H)-quinolone Derivatives against P. falciparum

| Compound ID | 3-Position Substituent | W2 Strain EC50 (nM) | TM90-C2B Strain (Atovaquone-Resistant) EC50 (nM) |

| This compound (5) | -COOEt | >170 | >170 |

| Derivative A | 2-Fluorophenyl | 0.25 | 0.30 |

| Derivative B | 2-Chlorophenyl | 0.15 | 0.20 |

| Derivative C | 3-Bromophenyl | 1.5 | 2.0 |

| 16c | -Br | 2.1 | 4.7 |

Data extracted from multiple studies and presented for comparative purposes.[1][2]

Table 2: In Vivo Activity of Selected Derivatives in P. berghei Mouse Model

| Compound ID | Dose (mg/kg) | Parasitemia Reduction (%) | Reference |

| This compound (5) | 0.05 (ED50) | 50 | [1] |

| 16c | 50 | 61 (on day 6 post-exposure) | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound derivatives.

In Vitro Antimalarial Activity Assay (P. falciparum)

The in vitro activity of the compounds against the erythrocytic stages of Plasmodium falciparum is typically determined using a SYBR Green I-based fluorescence assay.

Caption: Workflow for the in vitro SYBR Green I-based antimalarial assay.

Detailed Steps:

-

Parasite Culture: P. falciparum strains (e.g., the chloroquine-resistant W2 strain and the atovaquone-resistant TM90-C2B strain) are maintained in continuous culture in human erythrocytes.

-

Compound Preparation: Test compounds are serially diluted in an appropriate solvent, typically dimethyl sulfoxide (DMSO).

-

Assay Setup: The diluted compounds are added to 96-well microtiter plates, followed by the addition of the parasite culture.

-

Incubation: The plates are incubated for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is directly proportional to the amount of parasite DNA, and thus, parasite growth.

-

Data Analysis: The EC50 values, representing the concentration of the compound that inhibits 50% of parasite growth, are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Antimalarial Efficacy Assay (P. berghei)

The in vivo efficacy of the derivatives is commonly assessed using the Plasmodium berghei mouse model.

References

- 1. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICI 56,780 Optimization: Structural-Activity and Relationship Studies of 7-(2-phenoxyethoxy)-4(1H)-quinolones with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of ICI 56780: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 56780 is a 4(1H)-quinolone derivative recognized for its potent antimalarial properties. It demonstrates significant blood schizonticidal activity against Plasmodium berghei, the causative agent of malaria in rodents, making it a subject of interest in the development of novel anti-infective therapies.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside generalized experimental protocols and the proposed mechanism of action for its therapeutic effects. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide supplements known information with established methodologies and mechanistic insights from the broader class of 4(1H)-quinolone antimalarials.

Core Physicochemical Data

A summary of the available quantitative data for this compound is presented in Table 1. This information is foundational for its handling, formulation, and interpretation of biological activity.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉NO₅ | [1] |

| Molecular Weight | 423.51 g/mol | [1] |

| CAS Number | 28130-28-1 | [1] |

| IUPAC Name | 6-butyl-3-ethoxycarbonyl-2-methyl-4-oxo-7-(2-phenoxyethoxy)-1,4-dihydroquinoline | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

While specific experimental details for the determination of all physicochemical properties of this compound are not extensively published, the following sections outline standard methodologies employed for the characterization of quinolone derivatives.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For quinolone derivatives, this is typically determined using the capillary method.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a high degree of purity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds like many quinolones, the pKa is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a common method for its determination.[4]

Methodology:

-

A solution of the quinolone derivative of known concentration is prepared in a suitable solvent system, often a co-solvent of water and an organic solvent like methanol or acetonitrile to ensure solubility.[4]

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method is a standard technique for measuring thermodynamic solubility.[5]

Methodology:

-

An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., physiological pH 7.4).

-

The resulting suspension is agitated in a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Visualizing Methodologies and Mechanisms

Generalized Experimental Workflow for Antimalarial Drug Discovery

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel antimalarial compound.

Caption: Generalized workflow for antimalarial drug discovery.

Proposed Signaling Pathway for 4(1H)-Quinolone Antimalarials

Based on studies of related 4(1H)-quinolones, the proposed mechanism of action for this compound involves the disruption of the Plasmodium mitochondrial electron transport chain.

Caption: Proposed mechanism of action for 4(1H)-quinolones.

Conclusion

This compound represents a promising scaffold in the quest for new antimalarial agents. While a complete physicochemical profile is not yet publicly available, the existing data, combined with a comprehensive understanding of the broader class of 4(1H)-quinolones, provides a strong foundation for further research and development. The methodologies and mechanistic insights presented in this guide are intended to support the scientific community in advancing the study of this compound and related compounds, with the ultimate goal of developing more effective treatments for malaria.

References

Methodological & Application

Application Notes and Protocols for ICI 182,780 (Fulvestrant) in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 182,780, also known as Fulvestrant, is a high-affinity, steroidal estrogen receptor (ER) antagonist.[1][2] It is classified as a pure antiestrogen, devoid of any partial agonist activity, making it a critical tool in studying estrogen-mediated signaling pathways and a therapeutic agent in breast cancer.[1] ICI 182,780 functions by down-regulating the estrogen receptor, providing a unique mechanism of action compared to other antiestrogens like tamoxifen.[1] These application notes provide detailed protocols for in vitro assays to investigate the effects of ICI 182,780, particularly in the context of breast cancer cell lines.

Mechanism of Action

ICI 182,780 competitively binds to estrogen receptors with high affinity, leading to their degradation and a subsequent reduction in cellular ER levels. This down-regulation of ER blocks the signaling pathways that are dependent on estrogen for cell growth and proliferation. While it effectively inhibits estrogen-dependent signaling, studies have shown that it may not block signaling pathways initiated by other growth factors, such as Insulin-like Growth Factor I (IGF-I), even though it can inhibit the proliferative effects induced by them.[3]

Quantitative Data

| Compound | IC50 | Cell Line | Assay | Reference |

| ICI 182,780 (Fulvestrant) | 0.29 nM | Not specified (receptor binding) | Estrogen Receptor Binding | [2][4] |

Signaling Pathway

The primary signaling pathway affected by ICI 182,780 is the estrogen receptor signaling cascade. In hormone-responsive breast cancer cells, estradiol (E2) binds to the estrogen receptor (ERα or ERβ), leading to its dimerization and translocation to the nucleus. There, it acts as a transcription factor, promoting the expression of genes involved in cell proliferation and survival. ICI 182,780 acts as a competitive antagonist, binding to the ER and preventing the binding of estradiol. This not only blocks the downstream signaling but also leads to the degradation of the ER protein itself.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MCF-7 Cells)

This protocol outlines the steps to assess the effect of ICI 182,780 on the proliferation of ER-positive MCF-7 human breast cancer cells.

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phenol red-free DMEM

-

Charcoal-stripped FBS

-

ICI 182,780 (Fulvestrant)

-

Estradiol (E2)

-

DMSO (vehicle)

-

96-well plates

-

Cell counting kit (e.g., CCK-8) or crystal violet stain

-

Plate reader

Procedure:

-

Cell Culture: Culture MCF-7 cells in DMEM with 10% FBS.

-

Hormone Deprivation: Two to three days before the experiment, switch the cells to phenol red-free DMEM supplemented with 10% charcoal-stripped FBS to remove endogenous steroids.

-

Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 5,000 cells/well. Allow the cells to attach overnight.

-

Treatment:

-

Prepare a stock solution of ICI 182,780 in DMSO.

-

Prepare serial dilutions of ICI 182,780 in phenol red-free DMEM with charcoal-stripped FBS.

-

Prepare treatment media:

-

Vehicle control (DMSO)

-

Estradiol (e.g., 1 nM) to stimulate proliferation

-

ICI 182,780 at various concentrations (e.g., 0.1, 1, 10, 100 nM)

-

Co-treatment of Estradiol and ICI 182,780 at various concentrations.

-

-

Remove the seeding medium and add 100 µL of the respective treatment media to each well.

-

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.

-

Quantification:

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a plate reader.

-

Crystal Violet Assay: Gently wash the cells with PBS. Stain with 0.5% crystal violet solution for 20 minutes. Wash away excess stain and air dry. Solubilize the stain with 10% acetic acid and measure the absorbance at 570 nm.

-

-

Data Analysis: Normalize the absorbance readings to the vehicle control. Plot the cell viability against the concentration of ICI 182,780 to determine the IC50 value.

Protocol 2: Western Blot for ERα Down-regulation

This protocol is designed to visualize the down-regulation of Estrogen Receptor Alpha (ERα) protein levels following treatment with ICI 182,780.

Materials:

-

MCF-7 cells

-

Treatment media as described in Protocol 1

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-ERα and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed hormone-deprived MCF-7 cells in 6-well plates. Treat the cells with vehicle, Estradiol, and various concentrations of ICI 182,780 for 24-48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody to confirm equal protein loading.

-

Analysis: Quantify the band intensities to determine the relative decrease in ERα protein levels upon ICI 182,780 treatment.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the in vitro effects of ICI 182,780.

References

- 1. ICI 182,780 (Fulvestrant)--the first oestrogen receptor down-regulator--current clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICI 182,780 | Estrogen and Related Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. Antiestrogen ICI 182,780 decreases proliferation of insulin-like growth factor I (IGF-I)-treated MCF-7 cells without inhibiting IGF-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICI 182,780 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]

Application Notes and Protocols for Cell-Based Assays with ICI 56780

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 56780 is a 4(1H)-quinolone compound with demonstrated antimalarial properties. It exhibits activity against multiple stages of the Plasmodium parasite lifecycle, including the blood, liver, and transmission stages, making it a compound of interest in antimalarial drug discovery.[1] The primary mechanism of action for 4(1H)-quinolones like this compound is the inhibition of the parasite's mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex. This disruption of mitochondrial function is vital for parasite survival and proliferation. These application notes provide detailed protocols for conducting key cell-based assays to evaluate the efficacy and cytotoxicity of this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various Plasmodium strains and its cytotoxicity against a mammalian cell line.

| Assay Type | Target Organism/Cell Line | Measured Activity (IC50) | Reference |

| Blood-Stage Antimalarial Activity | Plasmodium falciparum (W2, chloroquine-resistant) | 39.0 pM | [2] |

| Blood-Stage Antimalarial Activity | Plasmodium falciparum (TM90-C2B, atovaquone-resistant) | 7.89 nM | [2] |

| Liver-Stage Antimalarial Activity | Plasmodium berghei | 0.08 nM | [3] |

| Cytotoxicity | Murine Macrophage-like Cells (J774) | > 20 µM | [4] |

Experimental Protocols

In Vitro Antimalarial Blood-Stage Assay using SYBR Green I

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against the asexual erythrocytic stages of Plasmodium falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

-

Plasmodium falciparum culture (e.g., 3D7, W2, or other strains of interest)

-

Human erythrocytes (O+)

-

Complete RPMI-1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate) supplemented with Albumax II or human serum

-

This compound stock solution (in DMSO)

-

SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100) with SYBR Green I dye

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

-

Prepare a parasite culture synchronized at the ring stage with a parasitemia of 0.5-1% and a 2% hematocrit.

-

Prepare serial dilutions of this compound in complete medium in a separate 96-well plate.

-

Add 100 µL of the parasite culture to each well of the assay plate.

-

Transfer 100 µL of the this compound dilutions to the corresponding wells of the assay plate. Include wells with untreated parasitized red blood cells (positive control) and uninfected red blood cells (negative control).

-

Incubate the plate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression analysis.

In Vitro Antimalarial Liver-Stage Assay using Luciferase-Expressing Plasmodium berghei

This assay evaluates the inhibitory effect of this compound on the development of Plasmodium liver stages using a luciferase-expressing rodent malaria parasite, Plasmodium berghei, and a human hepatoma cell line (HepG2).

Materials:

-

Luciferase-expressing Plasmodium berghei sporozoites

-

HepG2 cells

-

DMEM medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

-

This compound stock solution (in DMSO)

-

Luciferase assay substrate (e.g., D-luciferin)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight to form a monolayer.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the old medium from the HepG2 cells and add the medium containing the this compound dilutions.

-

Infect the HepG2 cells with freshly dissected P. berghei sporozoites.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Determine the IC50 value by plotting the percentage of inhibition of luminescence against the log of the drug concentration.

In Vitro Cytotoxicity Assay using J774 Murine Macrophage Cell Line

This assay assesses the toxicity of this compound against a mammalian cell line to determine its selectivity for the parasite.

Materials:

-

J774 murine macrophage cell line

-

DMEM medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTS, MTT, or a resazurin-based reagent)

-

Clear 96-well plates

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Seed J774 cells in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Replace the medium in the cell plate with the medium containing the this compound dilutions. Include untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the parasite's electron transport chain.

Experimental Workflow Diagram

Caption: Workflow for in vitro antimalarial and cytotoxicity assays with this compound.

References

- 1. 4-(1H)-Quinolones and 1,2,3,4-Tetrahydroacridin-9(10H)-Ones Prevent the Transmission of Plasmodium falciparum to Anopheles freeborni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iddo.org [iddo.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing ICI 56780 in a Plasmodium berghei Infection Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, necessitating the development of novel antimalarial agents. The 4(1H)-quinolone compound, ICI 56780, has demonstrated both blood schizonticidal and prophylactic activity against Plasmodium species in rodent models, making it a compound of interest for further investigation.[1][2] However, a notable characteristic of this compound is the rapid development of parasite resistance, a critical factor to consider in its therapeutic potential.[1] This document provides detailed application notes and protocols for the in vivo evaluation of this compound using the Plasmodium berghei infection model in mice, a well-established and genetically tractable model for studying human malaria.[3]

The primary mechanism of action for 4(1H)-quinolones, including this compound, is the inhibition of the parasite's mitochondrial cytochrome bc1 complex. This complex is a crucial component of the electron transport chain, and its disruption leads to the collapse of the mitochondrial membrane potential, ultimately causing parasite death. This mechanism is similar to that of the antimalarial drug atovaquone, and cross-resistance studies are therefore highly relevant.

These protocols are designed to guide researchers through the process of parasite maintenance, mouse infection, drug formulation and administration, and the subsequent monitoring of parasitemia and clinical outcomes to assess the efficacy of this compound.

Data Presentation

Table 1: Key Parameters for in vivo Testing of this compound

| Parameter | Recommendation | Rationale/Reference |

| Parasite Strain | Plasmodium berghei ANKA | Commonly used strain known to induce a lethal infection and cerebral malaria in susceptible mouse strains, providing clear endpoints for efficacy studies.[4] |

| Mouse Strain | Swiss Webster or BALB/c (female, 6-8 weeks old) | Susceptible to P. berghei infection and commonly used in malaria research. Outbred strains like Swiss Webster can be useful for general efficacy studies, while inbred strains like BALB/c offer more genetic uniformity.[5] |

| Infection Route | Intraperitoneal (IP) injection | A standard and reliable method for inducing blood-stage malaria infection in mice. |

| Inoculum Size | 1 x 10^6 infected red blood cells (iRBCs) per mouse | A commonly used inoculum size that leads to a reproducible and progressive parasitemia. |

| Drug Administration Route | Oral gavage (PO) or Intraperitoneal (IP) injection | Oral administration is preferred for mimicking clinical use. IP injection can be used for initial efficacy screening or if oral bioavailability is a concern.[6][7] |

| This compound Dosage (starting) | 10-50 mg/kg/day | Based on typical dose ranges for antimalarial compounds in mouse models. Dose-response studies are recommended. |

| Control Groups | Vehicle control, Chloroquine (positive control) | Essential for validating the experimental model and providing a benchmark for the test compound's activity. |

| Treatment Duration | 4-5 consecutive days | A standard duration for assessing the efficacy of antimalarial drugs in this model. |